Cas no 1387642-93-4 (4,4,4-trifluorobut-2-en-1-amine)

4,4,4-トリフルオロブト-2-エン-1-アミンは、フッ素原子を3つ含む不飽和アミン化合物です。分子式はC4H6F3Nで、ビニルアミン骨格にトリフルオロメチル基が結合した構造を有します。この化合物の特徴は、フッ素原子の強い電子吸引性により、高い反応性と安定性を併せ持つ点です。有機合成中間体として有用で、特に医薬品や農薬の原料として注目されています。また、フッ素原子の導入により、脂溶性の向上や代謝安定性の改善が期待できます。取り扱いには適切な保護具が必要ですが、その独特な化学的特性から、様々な分野での応用が研究されています。

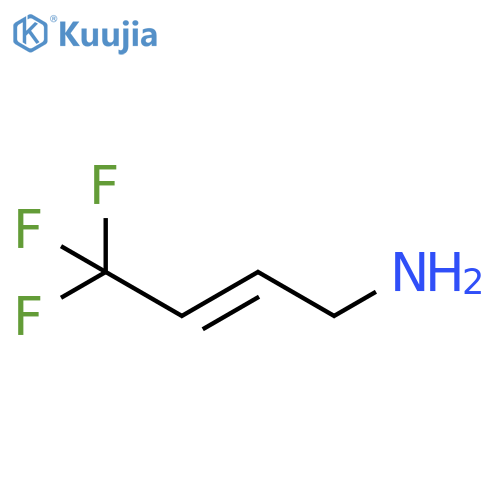

1387642-93-4 structure

商品名:4,4,4-trifluorobut-2-en-1-amine

4,4,4-trifluorobut-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluorobut-2-en-1-amine

- 2-Buten-1-amine, 4,4,4-trifluoro-, (2E)-

- AKOS006294298

- EN300-1932174

- 1387642-93-4

- SCHEMBL14570175

- (E)-4,4,4-trifluorobut-2-en-1-amine

- WFAUQMZULNZMGK-OWOJBTEDSA-N

-

- インチ: 1S/C4H6F3N/c5-4(6,7)2-1-3-8/h1-2H,3,8H2/b2-1+

- InChIKey: WFAUQMZULNZMGK-OWOJBTEDSA-N

- ほほえんだ: C(N)/C=C/C(F)(F)F

計算された属性

- せいみつぶんしりょう: 125.04523368g/mol

- どういたいしつりょう: 125.04523368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 83.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.155±0.06 g/cm3(Predicted)

- ふってん: 122.1±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.29±0.29(Predicted)

4,4,4-trifluorobut-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932174-0.5g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1932174-0.1g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1932174-5.0g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 5g |

$3935.0 | 2023-05-26 | ||

| Enamine | EN300-1932174-5g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1932174-1g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1932174-0.05g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1932174-1.0g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 1g |

$1357.0 | 2023-05-26 | ||

| Enamine | EN300-1932174-0.25g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1932174-10.0g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 10g |

$5837.0 | 2023-05-26 | ||

| Enamine | EN300-1932174-10g |

4,4,4-trifluorobut-2-en-1-amine |

1387642-93-4 | 10g |

$3929.0 | 2023-09-17 |

4,4,4-trifluorobut-2-en-1-amine 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

4. Book reviews

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

1387642-93-4 (4,4,4-trifluorobut-2-en-1-amine) 関連製品

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量